molecular formula C6H12ClNO B2461895 4-Methoxypent-1-yn-3-amine;hydrochloride CAS No. 2377031-32-6

4-Methoxypent-1-yn-3-amine;hydrochloride

Cat. No.: B2461895
CAS No.: 2377031-32-6
M. Wt: 149.62
InChI Key: SCSFUXLJPSJIOO-UHFFFAOYSA-N
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Description

4-Methoxypent-1-yn-3-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of pent-1-yn-3-amine, where a methoxy group is attached to the fourth carbon atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypent-1-yn-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pent-1-yne, which undergoes a series of reactions to introduce the methoxy and amine groups.

    Amination: The amine group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypent-1-yn-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methoxypent-1-yn-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxypent-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypent-1-yn-3-amine: The parent compound without the hydrochloride group.

    4-Methoxypent-1-yn-3-ol: A similar compound where the amine group is replaced with a hydroxyl group.

    4-Methoxypent-1-yn-3-acid: A derivative where the amine group is replaced with a carboxylic acid group.

Uniqueness

4-Methoxypent-1-yn-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and amine groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methoxypent-1-yn-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-4-6(7)5(2)8-3;/h1,5-6H,7H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSFUXLJPSJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C#C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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